1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester
Overview
Description
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester is an organic compound with the molecular formula C14H20O6. This compound is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with 2-methylpropyl groups. It is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with 2-methylpropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1,4-Cyclohexanedicarboxylic acid and 2-methylpropanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions.
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester can be compared with other similar compounds such as:
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative with different alkyl groups.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: A similar compound with methyl ester groups instead of 2-methylpropyl groups.
2,5-Dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester: Another related compound with different ester groups.
The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-9(2)7-21-15(19)11-5-14(18)12(6-13(11)17)16(20)22-8-10(3)4/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUWVSQKKQKRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1CC(=O)C(CC1=O)C(=O)OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80759600 | |
Record name | Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80759600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95549-58-9 | |
Record name | Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80759600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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